1-Butene, 4-ethoxy-

Catalog No.
S3713306
CAS No.
44611-46-3
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butene, 4-ethoxy-

CAS Number

44611-46-3

Product Name

1-Butene, 4-ethoxy-

IUPAC Name

4-ethoxybut-1-ene

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h3H,1,4-6H2,2H3

InChI Key

DKQFBUMLBKKLLP-UHFFFAOYSA-N

SMILES

CCOCCC=C

Canonical SMILES

CCOCCC=C

1-Butene, 4-ethoxy- is an organic compound characterized by the molecular formula C6H12OC_6H_{12}O and a molecular weight of approximately 100.1589 g/mol. This compound features a butene backbone with an ethoxy group attached at the fourth carbon position. It is classified as an alkene due to the presence of a carbon-carbon double bond, which contributes to its reactivity and utility in various chemical processes. The compound is noted for its high flammability and potential to cause skin irritation upon contact .

, typical of alkenes:

  • Addition Reactions: The double bond in 1-butene allows for electrophilic addition reactions, where molecules such as halogens or hydrogen halides can add across the double bond.
  • Polymerization: This compound can participate in polymerization reactions to form larger polymeric structures, which are useful in various industrial applications.
  • Oxidation: 1-butene derivatives can be oxidized to form alcohols or ketones, depending on the reaction conditions and reagents used.

1-Butene, 4-ethoxy- can be synthesized through various methods:

  • Alkylation Reactions: One common method involves the alkylation of butene with ethyl alcohol in the presence of an acid catalyst.
  • Hydroformylation: This process involves reacting butene with carbon monoxide and hydrogen in the presence of a catalyst to introduce an ethoxy group.
  • Esterification: The reaction between butenoic acid and ethanol can also yield this compound through esterification processes.

1-Butene, 4-ethoxy- has several applications across different fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing various chemicals used in pharmaceuticals and agrochemicals.
  • Polymer Production: Due to its ability to polymerize, it is utilized in producing plastics and synthetic fibers.
  • Flavoring and Fragrance: Ethoxy compounds are often used in flavoring agents and perfumes due to their pleasant odors.

Several compounds share structural similarities with 1-butene, 4-ethoxy-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
1-ButeneC4H8Simple alkene; used as a monomer for polymers.
Ethyl ButyrateC6H12O2Ester; used in flavors and fragrances.
1-PenteneC5H10Straight-chain alkene; used in polymer production.
4-EthoxybutaneC6H14OSimilar structure; different functional group placement.

Uniqueness

1-Butene, 4-ethoxy- is unique due to its specific positioning of the ethoxy group relative to the butene backbone, which influences its reactivity and potential applications compared to other similar compounds. Its dual functionality as both an alkene and an ether broadens its utility in synthetic organic chemistry and industrial applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

100.088815002 g/mol

Monoisotopic Mass

100.088815002 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-04-14

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